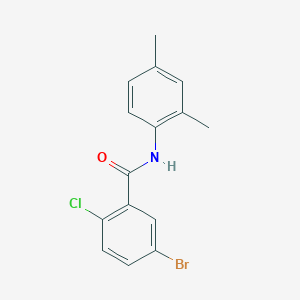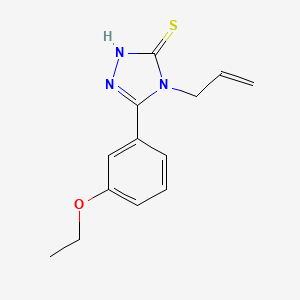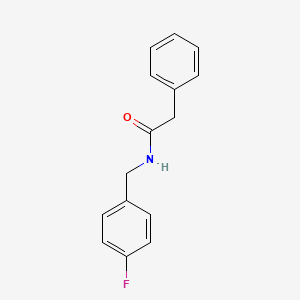![molecular formula C12H18N2O3S B5707210 N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide](/img/structure/B5707210.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It was first synthesized in the late 1980s and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX-2, N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide reduces inflammation and pain without affecting the production of prostaglandins that are important for normal physiological functions, such as maintaining renal blood flow and regulating gastric mucosal integrity.
Biochemical and Physiological Effects
N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models of inflammation and pain. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β and tumor necrosis factor-α. In addition, N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide is a selective COX-2 inhibitor, which makes it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. However, it is important to note that N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide may have off-target effects and can also inhibit other enzymes, such as COX-1, at higher concentrations. In addition, the pharmacokinetics of N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide may vary between species, which can affect the interpretation of experimental results.
Zukünftige Richtungen
N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide has shown promising results in preclinical studies for various diseases, including cancer, inflammation, and neurodegenerative disorders. Future research should focus on the development of more potent and selective COX-2 inhibitors with improved pharmacokinetic properties. In addition, the potential of N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide as a therapeutic agent for various diseases should be further explored in clinical trials. Finally, the role of COX-2 and prostaglandins in various physiological and pathological processes should be further elucidated using N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide and other selective COX-2 inhibitors.
Synthesemethoden
N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide can be synthesized through a multi-step process involving the reaction of 4-bromo-1-nitrobenzene with 2-(2-aminoethyl)butan-1-ol to form 2-[4-(aminosulfonyl)phenyl]ethyl butyl ether. This compound is then converted to N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide through the reaction with chloroacetyl chloride and sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide has been found to have anti-inflammatory effects by reducing the production of prostaglandins and other inflammatory mediators. It has also been investigated for its potential neuroprotective effects in Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-3-12(15)14-9-8-10-4-6-11(7-5-10)18(13,16)17/h4-7H,2-3,8-9H2,1H3,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJYEIYPZFWJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-sulfamoylphenyl)ethyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)

![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)



![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)
![7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5707179.png)

![N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707208.png)


![N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5707223.png)
